molecular formula C16H16N2O4 B6141461 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide

2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B6141461
M. Wt: 300.31 g/mol
InChI Key: WZIQVHAZCSPVOE-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide is an organic compound that features a nitrophenoxy group and a phenylethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to form 4-nitrophenol.

    Etherification: 4-nitrophenol is then reacted with 2-chloroacetamide in the presence of a base to form 2-(4-nitrophenoxy)acetamide.

    Amidation: Finally, 2-(4-nitrophenoxy)acetamide is reacted with 2-phenylethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-(4-aminophenoxy)-N-(2-phenylethyl)acetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 4-nitrophenol, 2-phenylethylamine, and acetic acid.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of nitrophenoxy and phenylethyl groups on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the phenylethyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-nitrophenoxy)-N-(2-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a phenylethyl group.

Uniqueness

2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide is unique due to the combination of its nitrophenoxy and phenylethyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(17-11-10-13-4-2-1-3-5-13)12-22-15-8-6-14(7-9-15)18(20)21/h1-9H,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIQVHAZCSPVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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